molecular formula C9H7N3O3 B2994911 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid CAS No. 1593002-54-0

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid

Cat. No. B2994911
CAS RN: 1593002-54-0
M. Wt: 205.173
InChI Key: NBRBLRGRUICSNI-UHFFFAOYSA-N
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Description

“4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1593002-54-0 . It has a molecular weight of 205.17 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrimidines has been extensively studied . Various methods have been developed, including the Suzuki–Miyaura coupling , and the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI Code for “this compound” is 1S/C9H7N3O3/c10-7-6 (9 (13)14)3-11-8 (12-7)5-1-2-15-4-5/h1-4H, (H,13,14) (H2,10,11,12) .


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .

Scientific Research Applications

Synthesis of Fused Pyridine-4-carboxylic Acids

A library of fused pyridine-4-carboxylic acids, which includes structures like pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and furo[2,3-b]pyridines, was generated through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This method allows for the creation of a wide array of heterocyclic compounds that undergo standard combinatorial transformations such as amide coupling and esterification. This synthesis approach demonstrates the versatility of furan-containing pyrimidine derivatives in generating complex heterocyclic libraries for potential applications in medicinal chemistry and drug discovery (Volochnyuk et al., 2010).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, including a derivative synthesized from 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of furan-containing pyrimidine derivatives in the development of new antiprotozoal agents (Ismail et al., 2004).

Furo[3,4-d]pyrimidine-2,4-diones Synthesis

An efficient synthesis route for furo[3,4-d]pyrimidine-2,4-diones was developed, showcasing the utility of this compound in the creation of novel heterocyclic compounds. This pathway involves Curtius rearrangement followed by reactions with various amines, demonstrating the compound's flexibility in synthesizing new chemical entities with potential applications in drug development and chemical biology (De Coen et al., 2015).

Characterization of Novel Colored Maillard Reaction Products

This compound has been involved in the study of Maillard reaction products, where its derivatives formed colored compounds with primary and secondary amino acids. These compounds have potential applications in food science and nutritional research, illustrating the compound's role beyond pharmaceuticals into areas like food chemistry and materials science (Hofmann, 1998).

Future Directions

Research in the field of pyrimidines is ongoing, with recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBLRGRUICSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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